Grosheimin

Übersicht

Beschreibung

Grosheimin ist ein natürliches Sesquiterpenlacton, das in Pflanzen der Familie der Korbblütler (Asteraceae) vorkommt, wie zum Beispiel in Chartolepis intermedia Boiss. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und immunmodulatorische Wirkungen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann aus dem Ethylacetat-Festextract der getrockneten oberirdischen Teile von Chartolepis intermedia Boiss. isoliert werden. Der Extraktionsprozess beinhaltet eine Flüssig-Flüssig-Extraktion, gefolgt von einer Niederdruck-Säulenchromatographie unter Verwendung von Kieselgel . Diese Methode kann this compound mit hoher Reinheit produzieren, erfordert jedoch große Lösungsmittelmengen und führt zu erheblichen Verlusten aufgrund irreversibler Adsorption an Kieselgel .

Industrielle Produktionsmethoden: Für die industrielle Produktion werden Gegenstromchromatographie und präparative Flüssigchromatographie mit umgekehrter Phase eingesetzt. Diese Methoden bieten bessere Ausbeuten und minimierte Verluste im Vergleich zur klassischen Niederdruckchromatographie . Der Prozess beinhaltet die Verarbeitung großer Mengen an trockenem Pflanzenmaterial, um erhebliche Mengen an this compound mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Grosheimin can be isolated from the ethyl acetate solid extract of the dried aerial parts of Chartolepis intermedia Boiss. The extraction process involves liquid-liquid extraction followed by low-pressure column chromatography using silica gel . This method can produce this compound with high purity, although it requires large volumes of solvents and results in significant losses due to irreversible adsorption on silica gel .

Industrial Production Methods: For industrial-scale production, countercurrent chromatography and reversed-phase preparative liquid chromatography are employed. These methods offer better yields and minimized losses compared to classical low-pressure chromatography . The process involves processing large quantities of dry plant material to obtain substantial amounts of this compound with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Grosheimin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren, um seine biologischen Aktivitäten zu verbessern oder seinen Wirkmechanismus zu untersuchen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft die Verwendung von Arylhalogeniden unter Heck-Reaktionsbedingungen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten. Beispielsweise erzeugt die Heck-Reaktion von this compound mit Arylhalogeniden exocyclische Produkte mit verschiedenen Konfigurationen .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Grosheimin exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that this compound has significant anticancer effects. It has been shown to inhibit cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. A study demonstrated that this compound and its derivatives could effectively reduce tumor growth in murine models .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways. It inhibits the activation of T cells by affecting intracellular calcium mobilization and ERK phosphorylation, which are critical for T cell activation . This suggests its potential use in treating autoimmune diseases or conditions characterized by excessive inflammation.

- Ciliogenesis Modulation : Recent studies have shown that this compound can stabilize primary cilia formation in human retinal pigment epithelial cells. This is particularly relevant because abnormalities in cilia are associated with various diseases, including cancer and ciliopathies. This compound’s role in promoting cilia stability could offer new therapeutic avenues for these conditions .

Table 1: Summary of Research Studies on this compound

Case Study: Anticancer Efficacy

A pivotal study evaluated the anticancer effects of this compound on different cancer cell lines using LC-MS/MS analysis. The results indicated a marked decrease in cell viability at specific concentrations, showcasing its potential as a lead compound for drug development against various cancers .

Conclusion and Future Directions

This compound presents a promising candidate for further research due to its diverse biological activities and mechanisms of action. Future studies should focus on:

- Clinical Trials : To assess the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.

- Formulation Development : To explore delivery methods that enhance the bioavailability and therapeutic potential of this compound.

Wirkmechanismus

Grosheimin exerts its effects by interacting with various molecular targets and pathways. It inhibits the activation of the T cell receptor pathway, which is crucial for T cell-mediated inflammatory and autoimmune responses . Additionally, this compound affects the JAK-STAT signaling pathway and the NF-κB signaling pathway, leading to the suppression of inducible nitric oxide synthase expression . These interactions contribute to its anti-inflammatory and immunomodulatory effects.

Vergleich Mit ähnlichen Verbindungen

Grosheimin ist strukturell ähnlich anderen Sesquiterpenlactonen, wie zum Beispiel Arglabin, Cynaropicrin und Parthenolid . This compound ist einzigartig in seiner Fähigkeit, die ersten Phasen der T-Zell-Rezeptor-Aktivierung selektiv zu hemmen, was es zu einem potenziellen Kandidaten für immuntherapeutische Anwendungen macht . Darüber hinaus hat this compound stärkere hemmende Wirkungen auf die Stickoxidproduktion gezeigt als seine Derivate .

Liste ähnlicher Verbindungen:- Arglabin

- Cynaropicrin

- Parthenolid

- Helenalin

- Costunolid

Diese Verbindungen teilen ähnliche biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen molekularen Zielstrukturen und Wirkmechanismen .

Biologische Aktivität

Grosheimin is a natural sesquiterpene lactone predominantly found in plants of the Asteraceae family, particularly in the genus Cynara. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and phytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.

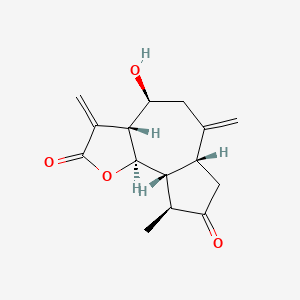

Chemical Structure and Properties

This compound is characterized by its sesquiterpene lactone structure, which typically includes an α-methylene-γ-lactone moiety. This structural feature is crucial for its biological activity, allowing it to interact with various biological targets.

Biological Activities

1. Anti-inflammatory Effects:

this compound has been shown to inhibit the activation of T cells, which play a pivotal role in inflammatory responses. In a study involving Jurkat T cells, this compound demonstrated the ability to inhibit anti-CD3-induced intracellular calcium mobilization and ERK1/2 phosphorylation, suggesting a potential mechanism for its anti-inflammatory properties. The IC50 values for these effects were reported to be significant, indicating that this compound can modulate immune responses effectively .

2. Promotion of Cilia Assembly:

Recent research indicated that this compound promotes the formation of primary cilia in cells. In serum-starved conditions, treatment with this compound resulted in an increased percentage of ciliated cells compared to controls. This suggests that this compound may play a role in cellular signaling pathways associated with ciliogenesis .

3. Phytotoxic Activity:

this compound exhibits phytotoxic effects against various plant species. It has been identified as one of the major phytotoxic compounds in Cynara cardunculus, affecting seed germination and plant growth. This property is particularly relevant in agricultural contexts where it could be utilized as a natural herbicide .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding important insights into its potential applications.

| Study | Focus | Findings |

|---|---|---|

| Butturini et al. (2013) | T cell activation | This compound inhibited Ca²⁺ mobilization in Jurkat cells (IC50 ~ 10 μM) |

| PMC10675014 (2023) | Cilia formation | Promoted primary cilia assembly; increased ciliated cell percentage under serum starvation |

| Aguerin et al. (2017) | Phytotoxicity | Identified as a key phytotoxic compound affecting plant growth |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Mobilization Inhibition: this compound's ability to inhibit calcium mobilization in T cells suggests it may interfere with signaling pathways critical for T cell activation and proliferation.

- Ciliogenesis Modulation: By promoting cilia formation, this compound may enhance cellular signaling related to growth and differentiation.

- Phytotoxicity: The compound's phytotoxic effects are likely due to its interference with plant metabolic processes, affecting growth and development.

Eigenschaften

IUPAC Name |

(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945165 | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22489-66-3 | |

| Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grosheimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GROSHEIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.